

Comparative Docking Analysis of 3-Oxosapriparaquinone with Key Protein Targets

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Compound of Interest		
Compound Name:	3-Oxosapriparaquinone	
Cat. No.:	B1632717	Get Quote

A comprehensive in-silico evaluation of the binding affinities of **3-Oxosapriparaquinone** against therapeutically relevant enzymes, in comparison with other natural compounds, offers valuable insights for drug discovery and development. This guide provides a detailed comparative analysis of the molecular docking studies of **3-Oxosapriparaquinone** and other selected phytochemicals against four key protein targets: α -glucosidase, α -amylase, cyclooxygenase-II (COX-II), and 5-lipoxygenase (5-LOX).

This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential inhibitory activity of **3-Oxosapriparaquinone**. The data presented is synthesized from a detailed molecular docking study that computationally assessed the binding interactions of a range of terpenoids and other phytochemicals isolated from Ceriops decandra and Ceriops tagal.

Quantitative Docking Analysis

The binding affinities of **3-Oxosapriparaquinone** and a selection of other compounds from the aforementioned study are summarized below. The docking scores, represented as binding energy in kcal/mol, indicate the strength of the interaction between the ligand and the protein's active site. A more negative value suggests a stronger binding affinity.

Table 1: Comparative Docking Scores for α -glucosidase and α -amylase



Compound	α-glucosidase (kcal/mol)	α-amylase (kcal/mol)
3-Oxosapriparaquinone	-7.5	-6.8
Acarbose (Standard)	-8.9	-9.2
Ceriopsin A	-8.1	-7.3
Ceriopsin B	-7.9	-7.1
Lupeol	-8.5	-7.8
Oleanolic acid	-8.2	-7.5

Table 2: Comparative Docking Scores for COX-II and 5-

LOX_

Compound	COX-II (kcal/mol)	5-LOX (kcal/mol)
3-Oxosapriparaquinone	-7.2	-6.9
Indomethacin (Standard)	-8.8	-
Zileuton (Standard)	-	-7.5
Ceriopsin C	-7.8	-7.1
Betulinic acid	-8.1	-7.4
Stigmasterol	-7.9	-7.2

Experimental Protocols

The molecular docking studies were conducted using a systematic in-silico approach to predict the binding conformations and affinities of the ligands with the target proteins.

1. Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The specific PDB IDs used were: 4J5T for α -glucosidase, 1B2Y for α -amylase, 3NT1 for COX-II, and 3V99 for 5-LOX. The protein structures were prepared by removing water molecules, and co-crystallized ligands, and adding polar hydrogen atoms. The 3D structures of the ligands, including **3-**







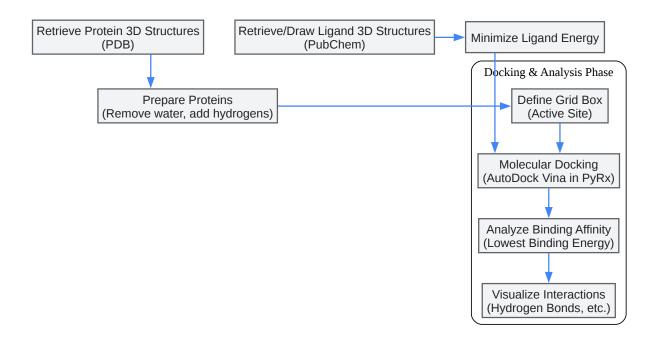
Oxosapriparaquinone, were retrieved from the PubChem database or drawn using appropriate chemical drawing software. The energy of all ligand structures was minimized.

2. Molecular Docking Simulation: Molecular docking was performed using AutoDock Vina within the PyRx virtual screening tool. The prepared protein was set as the macromolecule and the small molecules as ligands. A grid box was defined for each protein to encompass the active site residues. The dimensions of the grid box were set to 25 x 25 x 25 Å. The docking process was carried out using a Lamarckian Genetic Algorithm. For each ligand, the conformation with the lowest binding energy was selected for further analysis. The interactions between the protein and the ligand, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.

Visualizing the Workflow

The following diagram illustrates the key steps involved in the comparative molecular docking study.





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